1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an aromatic compound that contains bromine, fluorine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the electrophilic substitution of a suitable precursor, such as 3-chloro-5-fluorophenyl sulfide, with bromine and fluorine sources under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as sodium hydroxide or potassium tert-butoxide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluorobenzene: A simpler analog that lacks the sulfanylmethyl and additional halogen substituents.
1-Bromo-4-chloro-2-fluorobenzene: Another related compound with different substitution patterns on the benzene ring.
Uniqueness
1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is unique due to its specific combination of halogen and sulfur substituents, which confer distinct chemical reactivity and potential biological activities compared to its simpler analogs .
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methylsulfanyl]-3-chloro-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF2S/c14-9-2-1-8(13(17)3-9)7-18-12-5-10(15)4-11(16)6-12/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEVRQJWKSVYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CSC2=CC(=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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